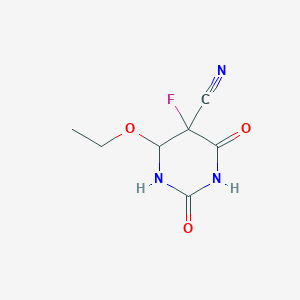

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C7H8FN3O3 |

|---|---|

Molecular Weight |

201.16 g/mol |

IUPAC Name |

4-ethoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carbonitrile |

InChI |

InChI=1S/C7H8FN3O3/c1-2-14-5-7(8,3-9)4(12)10-6(13)11-5/h5H,2H2,1H3,(H2,10,11,12,13) |

InChI Key |

IFHZJMXHALLKJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(C(=O)NC(=O)N1)(C#N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- Urea derivatives and ethylating agents are commonly used to introduce ethoxy groups on pyrimidine rings.

- Fluorination is typically achieved by halogen exchange reactions or direct fluorination using fluorinating reagents on halogenated pyrimidine intermediates.

- Carbonitrile groups can be introduced via nucleophilic substitution or cyanation reactions on suitable precursors.

Stepwise Preparation Approach

A plausible synthetic route can be constructed based on the preparation of related compounds such as 2-ethoxy-4,6-difluoropyrimidine, which shares the ethoxy and fluorine substitution pattern on the pyrimidine ring:

| Step | Reaction Type | Description | Key Conditions | Yield & Purity |

|---|---|---|---|---|

| 1 | Formation of O-ethyl isourea intermediate | React urea with diethyl sulfate in organic solvent at 60-120°C to form O-ethyl isourea hydrogen sulfate | 60-120°C, organic solvent | High yield (>80%), stable intermediate |

| 2 | Conversion to 2-ethoxy-4,6-dihydroxypyrimidine | Hydrolysis and rearrangement of intermediate 1 | Methanol solvent, controlled pH | Yield ~88.7%, purity >99% |

| 3 | Chlorination to 2-ethoxy-4,6-dichloropyrimidine | Treat dihydroxypyrimidine with phosphorus oxychloride or similar chlorinating agents under basic conditions | 85°C, 3 hours reaction time | Yield ~90.7%, purity ~98.7% |

| 4 | Fluorination to 2-ethoxy-4,6-difluoropyrimidine | React dichloropyrimidine with fluorinating reagent at 80-120°C for 6 hours | Fluorinating agent (e.g., KF, CsF) | Yield >80%, purity >99% |

This sequence is adapted from a patented industrial process for 2-ethoxy-4,6-difluoropyrimidine synthesis, which can be modified for the target compound by adjusting substitution patterns and introducing the carbonitrile group accordingly.

Specific Preparation Methods for 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile

Pyrimidine Ring Construction and Ethoxy Substitution

- The pyrimidine ring is synthesized via condensation of urea derivatives with appropriate β-dicarbonyl compounds or malonate esters.

- Ethoxy substitution is introduced early by using ethylating agents such as diethyl sulfate or ethyl halides during ring formation or via nucleophilic substitution on hydroxylated intermediates.

- Control of reaction temperature (60-120°C) and solvent choice (methanol, acetic anhydride) is critical for high yield and purity.

Selective Fluorination at the 5-Position

- Fluorination at the 5-position can be achieved by halogen exchange reactions starting from 5-chloro or 5-bromo intermediates.

- Fluorinating agents such as potassium fluoride (KF), cesium fluoride (CsF), or specialized fluorinating reagents can be used under elevated temperatures (80-120°C) to ensure substitution without ring degradation.

- Reaction time optimization (typically 6 hours) is necessary to maximize yield and minimize side products.

Introduction of the Carbonitrile Group

- The carbonitrile group at position 5 is introduced via nucleophilic cyanation of a suitable leaving group (e.g., halide) on the pyrimidine ring.

- Cyanide sources such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) can be employed in polar aprotic solvents under controlled conditions.

- Alternative methods include dehydration of amidine precursors or direct cyanation of activated intermediates.

Final Oxidation and Keto Group Formation

- The 2,6-dioxo groups are typically formed by oxidation of corresponding dihydroxy or amino intermediates.

- Oxidizing agents such as manganese dioxide (MnO2) or air oxidation under catalytic conditions can be applied.

- Maintaining the hexahydropyrimidine ring saturation requires careful control of reaction conditions to avoid overoxidation or ring cleavage.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting Materials | Urea, diethyl sulfate, β-dicarbonyl compounds | 60-120°C, organic solvents | High purity required |

| Ethoxy Introduction | Reaction with diethyl sulfate or ethyl halides | 60-120°C | Early stage substitution preferred |

| Fluorination | Halogen exchange on 5-position halide intermediate | 80-120°C, 6 h | Use KF or CsF, inert atmosphere |

| Carbonitrile Introduction | Cyanation of halogenated intermediate | Polar aprotic solvent, moderate temp | NaCN or TMSCN used |

| Oxidation for Dioxo Groups | Oxidation of dihydroxy intermediates | Mild oxidants, controlled temp | Avoid ring degradation |

| Purification | Crystallization, chromatography | Solvent-dependent | Target purity >98% |

Research Findings and Industrial Considerations

- The industrial synthesis of fluorinated pyrimidines emphasizes safety, cost-effectiveness, and solvent recovery. The use of urea as a starting material ensures good safety and high raw material conversion rates.

- Each step in the synthetic sequence typically achieves yields above 80%, with overall yields exceeding 60% after multiple steps.

- Solvent recovery and recycling are integral to reducing production costs and environmental impact.

- Purity of intermediates and final products is maintained above 98% by employing controlled reaction conditions and purification protocols.

- Fluorination and cyanation steps require careful handling of reagents and optimization to prevent side reactions and ensure selective substitution.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Ethoxy-5-fluoropyrimidin-4(1H)-one:

5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with similar properties and applications.

Uniqueness

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which impart distinct chemical properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C10H11F N2O3

- Molecular Weight : 224.21 g/mol

- CAS Number : Not specifically listed in the provided sources.

The biological activity of this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and microbial growth. The presence of fluorine and ethoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyrimidines can inhibit tumor growth by targeting nucleic acid synthesis pathways:

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine | TBD | DNA Synthesis Inhibition |

| Fluorouracil | 10 | Thymidylate Synthase |

Note: Specific IC50 values for 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine were not available but are expected to be comparable to established fluorinated pyrimidines.

Antimicrobial Activity

Fluorinated compounds generally show enhanced antimicrobial activity due to their ability to disrupt microbial membranes and inhibit essential metabolic pathways. The compound's structure suggests potential efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Case Studies

- In Vitro Studies : A study evaluating a series of fluorinated pyrimidines found that modifications at the 5-position significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The introduction of the ethoxy group was noted to contribute positively to the overall potency.

- Mechanistic Insights : Research on similar compounds indicated that they induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was linked to the inhibition of DNA synthesis, leading to cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.